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molecular formula C6H3ClN4 B077311 2-Chloropteridine CAS No. 14159-38-7

2-Chloropteridine

Cat. No. B077311
M. Wt: 166.57 g/mol
InChI Key: JISQBJRFTCXDEO-UHFFFAOYSA-N
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Patent
US09359361B2

Procedure details

Treatment of chloro-pteridine V′ with nuclephile R7LY, in the presence of a base, such as sodium hydride, potassium carbonate, triethylamine, and diisopropylethylamine, and optionally using a catalyst such as Pd(0), affords Pteridine compound VI′. Suitable solvent for this reaction includes chloroform, methylene chloride, toluene, and tetrahydrofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.[H-].[Na+].C(=O)([O-])[O-].[K+].[K+].C(N(C(C)C)CC)(C)C>C(N(CC)CC)C>[N:3]1[C:4]2[C:9](=[N:8][CH:7]=[CH:6][N:5]=2)[CH:10]=[N:11][CH:2]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=NC=CN=C2C=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=NC=CN=C12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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